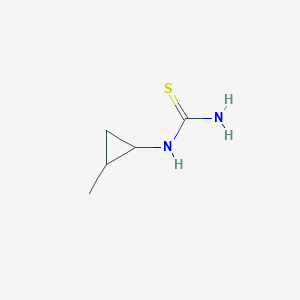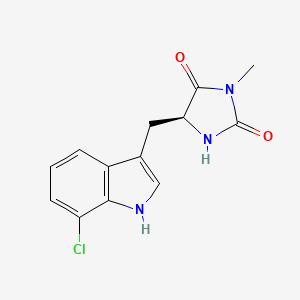
Necrostatin 2 S enantiomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Necrostatin 2 S enantiomer is a specific form of Necrostatin 2, a potent inhibitor of necroptosis, a regulated form of cell death that resembles necrosis. This compound acts as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway .
Wissenschaftliche Forschungsanwendungen
Necrostatin 2 S enantiomer has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study necroptosis and related pathways.
Biology: Employed in cellular studies to investigate the mechanisms of necroptosis and cell death.
Medicine: Explored for its potential therapeutic applications in conditions involving necroptosis, such as ischemic stroke and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting necroptosis pathways
Wirkmechanismus
Necrostatin 2 S enantiomer exerts its effects by inhibiting RIPK1, a key kinase in the necroptosis pathway. By blocking RIPK1, the compound prevents the formation of the necrosome complex, thereby inhibiting the execution of the necroptotic program. This action helps to protect cells from necroptotic cell death .
Biochemische Analyse
Biochemical Properties
Necrostatin 2 S enantiomer interacts with RIPK1, a key enzyme in the necroptosis pathway . It inhibits the kinase activity of RIPK1, thereby preventing the phosphorylation of mixed lineage kinase domain-like protein (MLKL), a critical step in the execution of necroptosis .
Cellular Effects
This compound has been shown to inhibit necroptosis in various cell types . By inhibiting RIPK1, it prevents the activation of downstream signaling pathways involved in necroptosis, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of RIPK1 . This inhibition prevents the phosphorylation and oligomerization of MLKL, thereby blocking the execution of necroptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models have been demonstrated in studies involving ischemic stroke
Metabolic Pathways
Given its role as a RIPK1 inhibitor, it likely interacts with enzymes and cofactors involved in the necroptosis pathway .
Transport and Distribution
Given its role in inhibiting necroptosis, it likely interacts with intracellular signaling molecules and may be localized to areas of the cell where these signaling pathways are active .
Subcellular Localization
Given its role in inhibiting necroptosis, it is likely localized to areas of the cell where RIPK1 and other proteins involved in necroptosis are present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Necrostatin 2 S enantiomer involves several steps, starting from commercially available starting materials. The key steps include the formation of the indole ring and the subsequent introduction of the thiohydantoin moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Necrostatin 2 S enantiomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Necrostatin 1: Another potent inhibitor of necroptosis, but with a different mechanism of action.
Necrostatin 3: Targets the same pathway but through distinct mechanisms.
Necrostatin 5: Also inhibits RIPK1 but differs in its binding and inhibitory properties
Uniqueness
Necrostatin 2 S enantiomer is unique due to its specific stereochemistry, which contributes to its selective inhibition of RIPK1 without targeting other pathways. This specificity makes it a valuable tool in studying necroptosis and developing targeted therapies .
Eigenschaften
IUPAC Name |
(5S)-5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGAEMMNQTUGL-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@@H](NC1=O)CC2=CNC3=C2C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)
![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2717108.png)
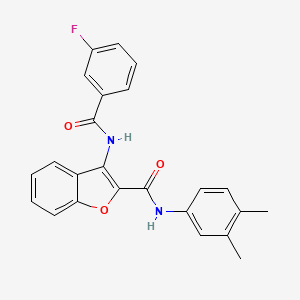
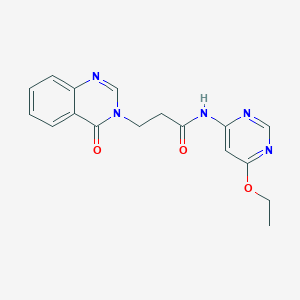
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2717112.png)
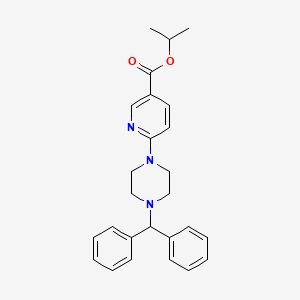

![N-(4-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2717115.png)
![2,5-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2717117.png)
![N-[(1-Carbamoylcyclopentyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2717118.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717121.png)
![4-Oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]chromene-2-carboxamide](/img/structure/B2717122.png)
